molecular formula C10H11BrO2 B1411834 (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol CAS No. 1568216-96-5

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Cat. No.: B1411834
CAS No.: 1568216-96-5
M. Wt: 243.1 g/mol
InChI Key: NSJZAQQYJDVUEW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chiral secondary alcohol featuring a brominated dihydrobenzofuran scaffold. The compound’s structure includes a 2,3-dihydrobenzofuran core substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 7-position, with the stereocenter at the 1-position adopting the S-configuration.

Properties

IUPAC Name

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJZAQQYJDVUEW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OCC2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC2=C1OCC2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568216-96-5
Record name (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

IUPAC and Other Identifiers

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, is an organic compound with the molecular formula \$$C{10}H{11}BrO_2\$$. Key identifiers include:

  • IUPAC Name: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol
  • CAS Number: 1568216-96-5
  • Molecular Weight: 243.10 g/mol
  • Molecular Formula: \$$C{10}H{11}BrO_2\$$

General Procedures for Related Compounds

  • Esterification : Reacting a compound with \$$NaHCO3\$$, \$$Pd(OAc)2\$$, and 1,1'-bis(diphenylphosphino)ferrocene in methanol under CO atmosphere at 70 °C for 18 hours yields the esterified product. The reaction mixture is filtered, and the filtrate is diluted with ethyl acetate. The organic solution is washed with water and brine, dried over \$$MgSO_4\$$, and concentrated. The residue is purified by silica gel column chromatography.

  • Synthesis of Benzofuran-2-carbonyl azide : Dissolving 5-substituted benzofuran-2-carbohydrazide in a mixture of acetic acid and 1,4 dioxane, cooling to 0°C, and then introducing an ice-cold solution of Sodium Nitrite in water in small portions while maintaining the temperature below 2°C. After completing the addition, the reaction mixture stays at room temperature for 30 minutes, and then the solid is collected and washed with cold water. The solid is dried in a desiccator and used immediately in the next reaction.

Table of Chemical Properties

Property Value
Chemical Formula \$$C{10}H{11}BrO_2\$$
Molecular Weight 243.1 g/mol
IUPAC Name (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol
CAS Number 1568216-96-5
Signal Word Warning
Hazard Statements H302-H315-H319-H335
Precautionary Statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Formation of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone.

    Reduction: Formation of (1S)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

    Substitution: Formation of (1S)-1-(5-azido-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Studies have shown that (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be synthesized to create analogs with enhanced activity against various pathogens. For instance, modifications to the hydroxyl group have been linked to increased efficacy in inhibiting bacterial growth.

Case Study: Synthesis of Antimicrobial Agents
A recent study synthesized a series of benzofuran derivatives, including (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, which demonstrated promising activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for development into new therapeutic agents.

Organic Synthesis

Building Block for Complex Molecules
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthesis Pathways Using (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed at room temperatureAlkylated products
Coupling ReactionPd-catalyzed reactionAryl derivatives
ReductionLiAlH4_4 in anhydrous etherAlcohol derivatives

Material Science

Polymer Applications
The compound has potential applications in the development of polymer materials. Its bromine content can facilitate cross-linking reactions, enhancing the mechanical properties of polymers.

Case Study: Development of Conductive Polymers
In a study focused on conductive polymers, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol was incorporated into a polymer matrix to improve electrical conductivity. The resulting materials showed increased conductivity compared to conventional polymers without the compound.

Mechanism of Action

The mechanism of action of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may modulate signaling pathways or inhibit specific enzymes, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1S)- vs. (1R)-Enantiomer

The (1S)-enantiomer shares identical molecular formula (C₁₀H₁₁BrO₂), molecular weight (243.1 g/mol), and core structure with its (1R)-counterpart. However, differences in stereochemistry lead to distinct physicochemical and biological behaviors:

Property (1S)-Enantiomer (Target) (1R)-Enantiomer (CAS 1568011-77-7)
CAS Number Not provided in evidence 1568011-77-7
Stereodescriptor S R
Optical Activity Likely levorotatory* Specific data unavailable
Hazard Profile Assumed similar H302, H315, H319, H335
Synthetic Accessibility May require chiral resolution or asymmetric synthesis Commercially available via American Elements

*Optical activity is inferred from enantiomeric relationships but requires experimental validation.

Key Differences :

  • Stereochemical Impact : The S-configuration may alter binding affinity in chiral environments (e.g., enzyme active sites) compared to the R-enantiomer.
  • Regulatory Status : The (1R)-enantiomer is cataloged as a commercial product, while the (1S)-form may require custom synthesis .
Brominated Dihydrobenzofuran Derivatives

The bromine atom at the 5-position distinguishes this compound from non-halogenated analogs. Comparisons include:

Compound Structural Variation Potential Applications
5-Bromo Derivative Bromine at 5-position Enhanced electrophilicity for cross-coupling reactions
Non-Brominated Analog Hydrogen at 5-position Reduced reactivity; limited utility in Suzuki-Miyaura couplings
7-Substituted Isomers Hydroxymethyl at 7-position Increased polarity vs. methoxy or alkyl substituents

Research Findings :

  • Bromine substitution enhances stability and electronic properties, making the compound a candidate for organometallic catalysis .
Broader Context: Lumping Strategies for Similar Compounds

highlights the "lumping strategy," where structurally analogous compounds are grouped based on shared properties. For example:

  • Surrogate Grouping: Brominated dihydrobenzofuran alcohols (like the target compound) may be lumped with non-brominated analogs for environmental fate studies, despite differences in reactivity .
  • Limitations : Lumping risks oversimplifying enantiomer-specific behaviors, such as metabolic pathways or toxicity profiles.

Biological Activity

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, with the molecular formula C10_{10}H11_{11}BrO2_2, is a brominated derivative of benzofuran that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, apoptosis induction, and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system substituted with a bromine atom and an ethanol moiety. The structural representation is as follows:

  • Molecular Formula : C10_{10}H11_{11}BrO2_2
  • SMILES : CC@@HO
  • InChI : InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2_2,1H3_3/t6-/m0/s1

Cytotoxicity Studies

Recent studies have indicated that brominated benzofurans exhibit significant cytotoxic effects on various cancer cell lines. The cytotoxicity of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol was evaluated using the MTT assay against several human cancer cell lines.

Cell LineIC50_{50} (µM)
K562 (Leukemia)25
MOLT-4 (Leukemia)30
Cacki-1 (Kidney)>100

The results indicate that this compound is particularly effective against leukemia cells while showing reduced toxicity towards normal kidney cells, suggesting a favorable therapeutic index for potential anticancer applications .

The mechanism by which (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol induces cytotoxicity appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Flow cytometry analysis demonstrated that treatment with this compound resulted in increased phosphatidylserine exposure on the cell surface, a hallmark of early apoptotic changes.

Key Findings:

  • Apoptosis Induction : The compound increased the activities of caspases 3 and 7 significantly after prolonged exposure (48 hours), indicating its role in triggering programmed cell death mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol has been screened for antibacterial activity against various strains. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings highlight the potential for developing this compound as an antimicrobial agent alongside its anticancer properties .

Case Studies

Several case studies have documented the biological effects of related benzofuran derivatives. For instance, compounds structurally similar to (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol have been shown to induce apoptosis through mitochondrial pathways and ROS generation in leukemia cells . These studies underscore the importance of the bromine substitution in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.